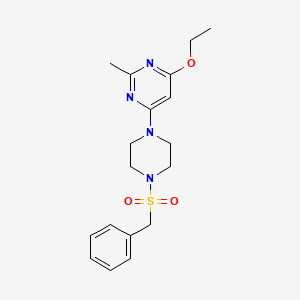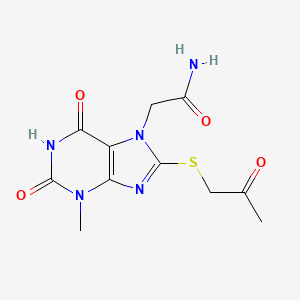![molecular formula C11H19NO3S2 B2655321 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide CAS No. 2415502-55-3](/img/structure/B2655321.png)
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide, also known as DT56a, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In cardiovascular research, this compound activates the nitric oxide-cyclic guanosine monophosphate pathway, leading to vasodilation and improved endothelial function. In neurodegenerative disease research, this compound inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis, leading to decreased tumor size and improved survival rates. In cardiovascular research, this compound improves endothelial function and reduces blood pressure, leading to improved cardiovascular health. In neurodegenerative disease research, this compound improves cognitive function and has neuroprotective effects, leading to improved quality of life.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for its target enzymes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the scientific research of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide. In cancer research, future studies could focus on the development of this compound as a potential chemotherapeutic agent and the investigation of its synergistic effects with other anticancer agents. In cardiovascular research, future studies could focus on the optimization of this compound dosing and the investigation of its long-term effects on cardiovascular health. In neurodegenerative disease research, future studies could focus on the development of this compound as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases, such as inflammatory diseases and infectious diseases.
Synthesemethoden
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanol with 1,3-dithiane-2-thione to form 1,3-dithiane-2,2-diol. The resulting compound is then reacted with chloroacetonitrile to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide, which is further reacted with oxalyl chloride to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide oxalate. Finally, the oxalate salt is reacted with sodium hydroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, this compound has been shown to have vasodilatory effects and improve endothelial function. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S2/c13-10(9-1-2-15-5-9)12-6-11(14)7-16-3-4-17-8-11/h9,14H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJKGHGVBBIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)
![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)
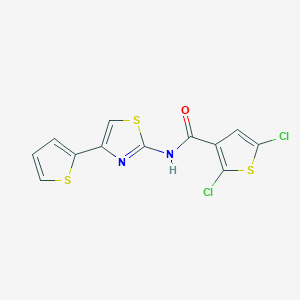

![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)

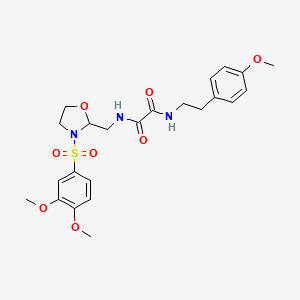
![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)
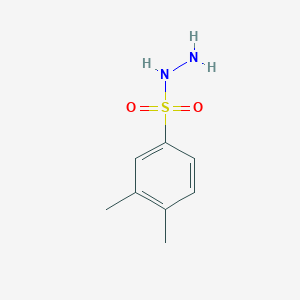

methanone](/img/structure/B2655257.png)
